molecular formula C6H12ClF2N B2530547 [3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2241128-85-6

[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2530547
CAS No.: 2241128-85-6
M. Wt: 171.62
InChI Key: KPCWRDCQMZHACI-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride is a fluorinated cyclobutane derivative featuring a difluoromethyl group (-CF₂H) attached to a cyclobutyl ring and a primary amine hydrochloride salt. Its molecular formula is C₅H₁₀ClF₂N (molecular weight: 157.59 g/mol), with a CAS number of 2940861-99-2 for the trans-isomer . The difluoromethyl group enhances metabolic stability and modulates the amine’s basicity, improving bioavailability and target engagement .

Properties

IUPAC Name

[3-(difluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-1-4(2-5)3-9;/h4-6H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCWRDCQMZHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241128-85-6
Record name 1-[3-(difluoromethyl)cyclobutyl]methanamine hydrochloride
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Preparation Methods

The synthesis of [3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions to obtain the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity .

Chemical Reactions Analysis

[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [3-(difluoromethyl)cyclobutyl]methanamine hydrochloride with key analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Features Reference
[3-(Difluoromethyl)cyclobutyl]methanamine HCl Cyclobutane -CF₂H C₅H₁₀ClF₂N 157.59 ~9.5–10.5 Compact, fluorinated, high bioavailability
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl Cyclobutane (trans) -CF₂H C₅H₁₀ClF₂N 157.59 ~9.5–10.5 Stereospecific configuration impacts receptor binding
(S)-Cyclobutyl(phenyl)methanamine HCl Cyclobutane Phenyl C₁₁H₁₆ClN 197.71 ~10.8 Increased lipophilicity, lacks fluorine
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl Cyclobutane -C₆H₄CF₃ C₁₂H₁₄ClF₃N 265.71 10.27 Bulkier substituent, stronger electron withdrawal
[3-(Difluoromethyl)phenyl]methanamine HCl Benzene -CF₂H C₈H₁₀ClF₂N 193.63 ~9.8 Aromatic scaffold, reduced rigidity
Key Observations:
  • Fluorine Effects: The difluoromethyl group (-CF₂H) in the target compound reduces amine basicity (pKa ~9.5–10.5) compared to non-fluorinated analogs like (S)-cyclobutyl(phenyl)methanamine HCl (pKa ~10.8), enhancing membrane permeability and CNS penetration .
  • Stereochemistry : The trans-isomer (CAS 2940861-99-2) may exhibit distinct binding interactions compared to cis-configurations due to spatial arrangement .

Biological Activity

[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride (CAS No.: 2241128-85-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a difluoromethyl group and an amine functional group. This unique configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly in relation to its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with cyclobutane derivatives exhibit significant antimicrobial properties. For instance, a study involving a library of compounds showed that derivatives similar to [3-(Difluoromethyl)cyclobutyl]methanamine demonstrated effective inhibition against Mycobacterium tuberculosis, with some compounds achieving over 90% growth inhibition at concentrations around 20 µM .

Anticancer Activity

The anticancer potential of [3-(Difluoromethyl)cyclobutyl]methanamine has been evaluated through various assays. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. For example, derivatives containing similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against various tumor cell lines, indicating promising anticancer activity .

The mechanism by which [3-(Difluoromethyl)cyclobutyl]methanamine exerts its biological effects likely involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation pathways or modulate receptor activity, leading to reduced tumor growth and enhanced antimicrobial efficacy.

Case Studies

  • Antimycobacterial Screening : A high-throughput screening of compounds against Mycobacterium tuberculosis identified several hits with significant growth inhibition, suggesting that the difluoromethyl-cyclobutane moiety contributes to enhanced activity against this pathogen .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that compounds structurally related to [3-(Difluoromethyl)cyclobutyl]methanamine inhibited cell growth effectively, with IC50 values ranging from 0.64 µM to 2.5 µM depending on the specific cell line tested .

Comparative Analysis of Biological Activity

Compound Activity Type IC50 (µM) Target
[3-(Difluoromethyl)cyclobutyl]methanamineAntimicrobial<20Mycobacterium tuberculosis
Similar cyclobutane derivativeAnticancer0.64 - 2.5Various cancer cell lines

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